Cas no 1269233-04-6 (N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide)

N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide is a sulfonamide derivative featuring a bromo-fluorophenyl moiety, offering unique reactivity for synthetic applications. Its structure combines a sulfonamide group with halogenated aromatic substitution, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The bromine and fluorine substituents enhance its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the sulfonamide group provides potential for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and electronic properties. High purity and stability under standard conditions ensure reliable performance in research and industrial applications.
N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide structure
1269233-04-6 structure
Product name:N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide
CAS No:1269233-04-6
MF:C9H11BrFNO2S
MW:296.156543970108
CID:5049744

N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide
    • 1-Propanesulfonamide,N-(3-bromo-2-fluorophenyl)-
    • N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide
    • Inchi: 1S/C9H11BrFNO2S/c1-2-6-15(13,14)12-8-5-3-4-7(10)9(8)11/h3-5,12H,2,6H2,1H3
    • InChI Key: XNPLKJNMBAWPTC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1F)NS(CCC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 291
  • Topological Polar Surface Area: 54.6
  • XLogP3: 2.6

N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N195705-125mg
N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide
1269233-04-6
125mg
$ 490.00 2022-06-03
A2B Chem LLC
AN43745-1g
N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide
1269233-04-6 95%
1g
$572.00 2024-04-20
A2B Chem LLC
AN43745-2.5g
N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide
1269233-04-6 95%
2.5g
$1045.00 2024-04-20
TRC
N195705-250mg
N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide
1269233-04-6
250mg
$ 810.00 2022-06-03

Additional information on N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide

Introduction to N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide (CAS No. 1269233-04-6)

N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide (CAS No. 1269233-04-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for further research and development.

The molecular structure of N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide consists of a sulfonamide functional group attached to a propane backbone, with substituents on the phenyl ring that include a bromine atom at the 3-position and a fluorine atom at the 2-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical in determining its biological activity and potential therapeutic applications.

In recent years, there has been growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them a cornerstone in medicinal chemistry. The presence of both bromine and fluorine substituents in N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide enhances its interaction with biological targets, potentially leading to improved efficacy and selectivity.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The specific arrangement of substituents on the phenyl ring allows for precise tuning of the molecule's binding affinity to various biological receptors. This characteristic is particularly valuable in the context of drug design, where high specificity is often required to minimize side effects and maximize therapeutic benefit.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The fluorine atom in N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide contributes to its metabolic stability and lipophilicity, which are crucial factors in drug formulation. Additionally, the bromine atom can serve as a handle for further chemical modifications, enabling researchers to explore new derivatives with enhanced pharmacological properties.

The sulfonamide moiety itself plays a pivotal role in the biological activity of this compound. Sulfonamides are known to interact with enzymes and receptors through hydrogen bonding and other non-covalent interactions. The protonation state of the sulfonamide group can significantly influence its binding affinity, making it a versatile tool for modulating biological activity.

In vitro studies have demonstrated that N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide exhibits promising activity against several targets relevant to human health. For instance, preliminary research suggests that this compound may inhibit the activity of certain kinases, which are implicated in cancer progression. Furthermore, its ability to modulate inflammatory pathways makes it a potential candidate for treating chronic inflammatory diseases.

The synthesis of N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the bromine and fluorine substituents onto the phenyl ring. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.

The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide is absorbed, distributed, metabolized, and excreted (ADME) is essential for developing effective drug formulations. Preliminary pharmacokinetic studies indicate that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical application.

The regulatory landscape for novel pharmaceutical compounds is stringent but well-defined. N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide, as a promising therapeutic agent, will need to undergo rigorous testing to meet regulatory requirements before it can be approved for human use. However, its unique structural features and demonstrated biological activity position it as a compelling candidate for further development.

In conclusion, N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide(CAS No. 1269233-04-6) represents an exciting advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the search for new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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